
(2-(O-Tolyl)thiazol-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(O-Tolyl)thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.3 and is a dark brown liquid . The IUPAC name for this compound is [2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine .
Molecular Structure Analysis
The InChI code for “(2-(O-Tolyl)thiazol-4-YL)methanamine” is 1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-(O-Tolyl)thiazol-4-YL)methanamine” is a dark brown liquid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : A study by Shimoga, Shin, and Kim (2018) outlines the synthesis of similar thiazole derivatives, emphasizing high yield and detailed spectroscopic characterization, including UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry techniques (Shimoga, Shin, & Kim, 2018).
Molecular Dynamics and Corrosion Inhibition : Khaled and Amin (2009) explored the adsorption of thiazole derivatives on steel surfaces in sulfuric acid solutions, finding that certain derivatives showed effective corrosion inhibition (Khaled & Amin, 2009).
Crystal Structure Analysis : The molecular structures of some thiazole derivatives have been determined using single-crystal X-ray diffraction, as illustrated by Heydari et al. (2016), providing insights into their chemical composition and structure (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).
Chemical Applications and Properties
Antimicrobial Activities : Research by Landage, Thube, and Karale (2019) indicates the synthesis of novel thiazolyl compounds with antibacterial properties, highlighting the potential of thiazole derivatives in antimicrobial applications (Landage, Thube, & Karale, 2019).
Catalytic Applications : A study by Karabuğa et al. (2015) demonstrates the use of thiazole derivatives in catalyzing transfer hydrogenation reactions, showing high conversions and TOF values, indicating their efficacy as catalysts (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antifungal and Antibacterial Properties : Barot, Manna, and Ghate (2017) synthesized thiazole derivatives displaying significant antibacterial and antifungal activities, suggesting their potential in medical and pharmaceutical applications (Barot, Manna, & Ghate, 2017).
Miscellaneous Applications
Quantitative Structure-Activity Relationship (QSAR) : Brzezińska, Kośka, and Walczyński (2003) conducted QSAR analysis of thiazole derivatives for H1-antihistamine activity, providing valuable insights for predicting pharmacological activities of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).
Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported on the synthesis of optically active poly(amide-imide)s bearing thiazole moieties, suggesting applications in material science and polymer technology (Mallakpour & Ahmadizadegan, 2013).
Propiedades
IUPAC Name |
[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRWTGCZXPKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586189 |
Source


|
| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(O-Tolyl)thiazol-4-YL)methanamine | |
CAS RN |
885280-68-2 |
Source


|
| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

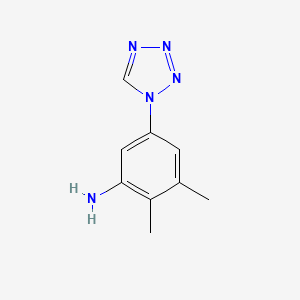
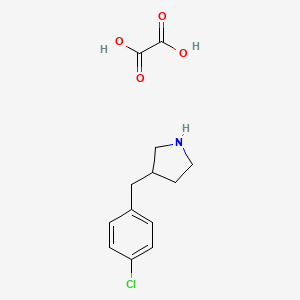

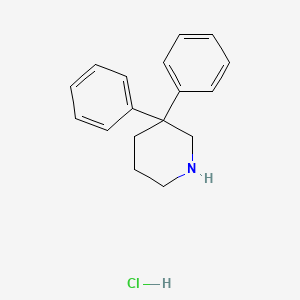
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
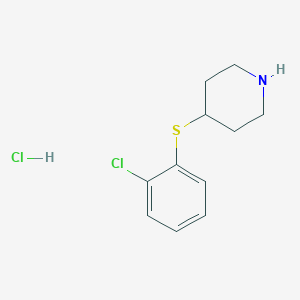
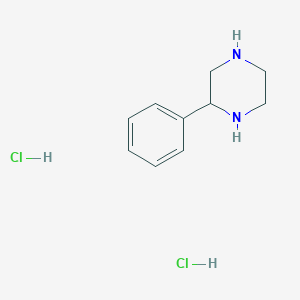
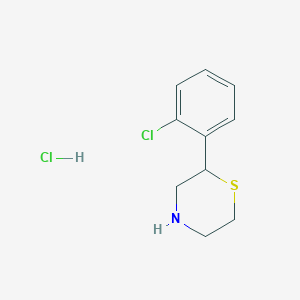
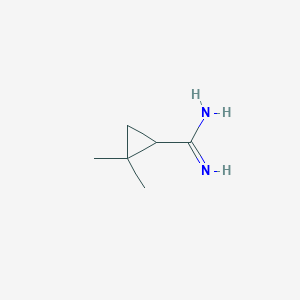
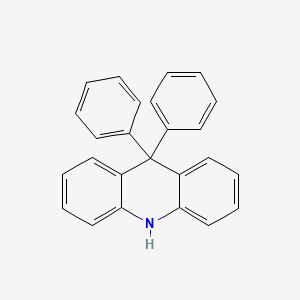
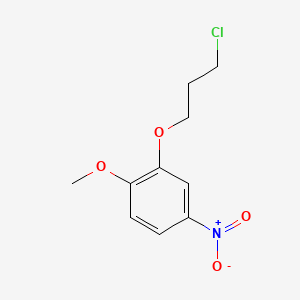
![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
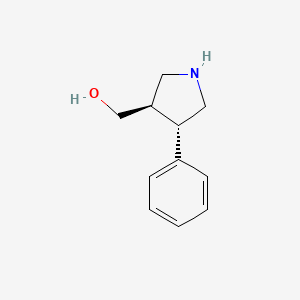
![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)